molecular formula C14H13N B14440877 2-(1-(2-Methylphenyl))ethenylpyridine CAS No. 74309-54-9

2-(1-(2-Methylphenyl))ethenylpyridine

Cat. No.: B14440877
CAS No.: 74309-54-9
M. Wt: 195.26 g/mol
InChI Key: JSGGRCSASAHNOM-UHFFFAOYSA-N
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Description

2-(1-(2-Methylphenyl))ethenylpyridine is a pyridine derivative featuring an ethenyl bridge connecting the pyridine ring to a 2-methylphenyl substituent. Such derivatives are of interest in medicinal chemistry and materials science due to their conjugated π-systems, which influence electronic properties and biological activity .

Properties

CAS No.

74309-54-9

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

2-[1-(2-methylphenyl)ethenyl]pyridine

InChI

InChI=1S/C14H13N/c1-11-7-3-4-8-13(11)12(2)14-9-5-6-10-15-14/h3-10H,2H2,1H3

InChI Key

JSGGRCSASAHNOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=C)C2=CC=CC=N2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-Methylphenyl))ethenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-(2-Methylphenyl))ethenylpyridine is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-(2-Methylphenyl))ethenylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound A : 4-[(E)-1-Methyl-2-(4-nitrophenyl)ethenyl]pyridine ()

  • Key Differences : The nitro group at the para-position on the phenyl ring introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group at the ortho-position in the target compound.
  • Impact : Nitro groups enhance electrophilicity and reactivity toward nucleophilic attack, whereas methyl groups increase steric hindrance and may stabilize the compound via hyperconjugation .

Compound B : 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide ()

  • Key Differences : This compound features a pyridinium ion (positively charged) and a para-methoxyphenyl group.

Backbone and Functional Group Variations

Compound C : 2-[2-(3-Methoxyphenyl)ethynyl]-6-methyl-pyridine ()

  • Key Differences : Replaces the ethenyl bridge with an ethynyl (C≡C) group and introduces a methoxy substituent.

Compound D: 2-(2-Methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone ()

  • Key Differences : Substitutes pyridine with an indole ring and includes a ketone group.

Biological Activity

2-(1-(2-Methylphenyl))ethenylpyridine, also known as a pyridine derivative, has garnered attention in scientific research due to its potential biological activities and therapeutic applications. This compound is primarily studied for its interactions with various biomolecules and its role in medicinal chemistry.

The biological activity of 2-(1-(2-Methylphenyl))ethenylpyridine is largely attributed to its ability to act as a ligand that binds to specific receptors and enzymes, thereby modulating their functions. The precise molecular targets and pathways activated by this compound depend on the context of its use, which can range from basic research to therapeutic applications in medicine.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to 2-(1-(2-Methylphenyl))ethenylpyridine exhibit significant affinity for serotonin receptors, particularly the 5-HT1A receptor. This receptor is crucial for mood regulation, and agonists of this receptor have been linked to antidepressant and anxiolytic effects. Studies have shown that compounds with similar structures can mitigate symptoms associated with anxiety and depression by enhancing serotonergic neurotransmission .

Table 1: Affinity of Pyridine Derivatives for 5-HT1A Receptor

Compound NameKi (nM)Activity Type
2-(1-(2-Methylphenyl))ethenylpyridineTBDAgonist
Buspirone1.0Agonist
8-OH-DPAT0.5Agonist

Note: TBD = To Be Determined

Anticancer Potential

Preliminary studies suggest that 2-(1-(2-Methylphenyl))ethenylpyridine may possess anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential for development as an anticancer agent. The mechanism may involve apoptosis induction in cancer cells, although further research is needed to elucidate the exact pathways involved .

Study on Serotonergic Dysfunction

In a study investigating serotonergic dysfunctions, compounds similar to 2-(1-(2-Methylphenyl))ethenylpyridine were administered in animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, as measured by behavioral tests such as the elevated plus maze and forced swim test. These findings support the hypothesis that this class of compounds may be effective in treating anxiety disorders .

Anticancer Activity Assessment

Another case study evaluated the cytotoxicity of various pyridine derivatives against human cancer cell lines, including breast and prostate cancer cells. The study reported that certain derivatives exhibited IC50 values lower than those of traditional chemotherapeutics like cisplatin, suggesting enhanced efficacy. Further investigations into the structure-activity relationship (SAR) of these compounds are ongoing to identify key structural features responsible for their biological activities .

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